2-Chloro-4-methylpyrimidine CAS number 13036-57-2
2-Chloro-4-methylpyrimidine CAS number 13036-57-2
An In-depth Technical Guide to 2-Chloro-4-methylpyrimidine (CAS: 13036-57-2)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of 2-Chloro-4-methylpyrimidine, CAS number 13036-57-2. It is a critical heterocyclic intermediate used extensively in organic synthesis for the development of pharmaceutical compounds.[1] This guide details its chemical and physical properties, spectroscopic data, synthesis methodologies, and key chemical reactions. Emphasis is placed on its application in medicinal chemistry, particularly as a foundational scaffold for kinase inhibitors and other active pharmaceutical ingredients (APIs).[1][2] Detailed experimental protocols, quantitative data tables, and process diagrams are provided to support researchers in its practical application.
Chemical and Physical Properties
2-Chloro-4-methylpyrimidine is a light yellow to off-white solid at room temperature.[3][4][5] It is recognized for its role as a versatile intermediate in a variety of chemical syntheses.[3]
Table 1: General Properties
| Property | Value | Reference |
| CAS Number | 13036-57-2 | [3][4] |
| Molecular Formula | C₅H₅ClN₂ | [3][4][6] |
| Molecular Weight | 128.56 g/mol | [3][6] |
| IUPAC Name | 2-chloro-4-methylpyrimidine | [7][8] |
| Synonyms | 4-methyl-2-chloropyrimidine, 2-Chloro-4-methyl-1,3-diazine | [3][9] |
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Appearance | Light yellow, pale yellow, or off-white to brown solid/crystals | [3][4][5][8] |
| Melting Point | 35-36 °C / 45-52 °C (range varies by source) | [3][4][8] |
| Boiling Point | 94 °C (17 mmHg) | [3][4][10] |
| Solubility | Soluble in Chloroform | [4] |
| Stability | Stable under recommended storage conditions; moisture sensitive | [4][5][6] |
Table 3: Spectroscopic Data
| Technique | Data | Reference |
| ¹H-NMR | (d₆-DMSO, 400 MHz) δ 8.59 (d, 1H, J=4.9 Hz), 7.44 (d, 1H, J=4.9 Hz), 3.29 (s, 3H) | [10][11] |
| ESI-MS | 129.11 (M+H)⁺ | [10][11] |
| IR / Raman | Spectra available from various sources | [7][12] |
Synthesis Methodologies
Several synthetic routes for 2-Chloro-4-methylpyrimidine have been established, starting from different pyrimidine (B1678525) precursors. The choice of method may depend on the availability of starting materials, desired scale, and safety considerations.
Protocol 2.1: Synthesis from 2,6-dichloro-4-methylpyrimidine
This method involves the selective reduction of 2,6-dichloro-4-methylpyrimidine using zinc powder.[10][11]
Experimental Protocol:
-
A slurry of 2,6-dichloro-4-methylpyrimidine (50.0 g, 0.31 mol) in 250 mL of ethanol (B145695) and 250 mL of water is prepared and subjected to vigorous stirring.[10][11]
-
Zinc powder (41 g, 0.63 mol) and iodine (0.78 g, 3.08 mmol) are sequentially added to the mixture.[10][11]
-
The reaction mixture is heated to reflux at 70°C for 4 hours.[10][11]
-
Upon completion, the mixture is cooled to room temperature and filtered.
-
The filtrate is concentrated under reduced pressure to remove ethanol.
-
The aqueous residue is extracted with dichloromethane (B109758) (DCM).
-
The combined organic layers are dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and concentrated.
-
The crude product is purified by silica (B1680970) gel column chromatography (eluent: hexane/DCM mixture) to yield 2-chloro-4-methylpyrimidine as a white solid (Yield: 53%).[10][11]
Protocol 2.2: Synthesis from 2,4-dichloropyrimidine (B19661)
This route utilizes an iron-catalyzed cross-coupling reaction with a Grignard reagent.[3][4]
Experimental Protocol:
-
A solution of 2,4-dichloropyrimidine (2g, 13.42 mmol) and Fe(acac)₃ (1.37g, 3.9 mmol) in THF (40 mL) is prepared under an argon atmosphere and cooled to 0°C.[3][4]
-
Methylmagnesium chloride (MeMgCl, 3M in THF, 4.47 mL, 13.42 mmol) is added dropwise to the stirred solution.[3][4]
-
The reaction is quenched by diluting with water and then extracted with ethyl acetate (B1210297) (EtOAc).
-
The organic phase is evaporated, and the residue is purified by silica gel column chromatography (eluent: 25% EtOAc/hexanes) to afford the product. (Yield: 50%).[3]
Chemical Reactivity and Applications in Drug Development
The reactivity of 2-Chloro-4-methylpyrimidine is dominated by the chloro-substituent at the C2 position, which is susceptible to displacement. This makes it a valuable building block for introducing the 4-methylpyrimidine (B18481) moiety into larger, more complex molecules. It is a key intermediate in the synthesis of anticancer and antiviral agents.[1] Notably, it is an indispensable precursor for Dabrafenib Mesylate, a targeted cancer therapy drug.[2]
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring facilitates nucleophilic attack at the C2 position, leading to the displacement of the chloride ion. This SNAr reaction is a powerful method for forming C-N, C-O, and C-S bonds, allowing for the introduction of a wide range of functional groups.
Palladium-Catalyzed Cross-Coupling Reactions
2-Chloro-4-methylpyrimidine is a competent substrate in various palladium-catalyzed cross-coupling reactions, which are fundamental for C-C bond formation in modern organic synthesis.[13] These reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allow for the coupling of the pyrimidine core with a diverse range of aryl, vinyl, alkyl, and alkyne groups.[13][14][15]
Application Example: Synthesis of Kinase Inhibitors
The 4-methylpyrimidine scaffold is a common feature in many kinase inhibitors.[16][17] 2-Chloro-4-methylpyrimidine serves as a starting material for constructing these complex molecules, which are designed to interfere with signaling pathways often dysregulated in cancers.[16][18][19]
Protocol 3.1: Synthesis of (4-methylpyrimidin-2-yl)methylamine
This compound is an intermediate for beta-secretase inhibitors, which have been investigated for the treatment of Alzheimer's disease.[3] The synthesis involves a palladium-catalyzed cyanation followed by reduction.
Experimental Protocol:
-
A mixture of 2-Chloro-4-methylpyrimidine (725 mg, 5.62 mmol), zinc cyanide (396 mg, 3.37 mmol), and tetrakis(triphenylphosphine)palladium(0) (716 mg, 0.562 mmol) in DMF (10 mL) is prepared.[3]
-
The slurry is heated to 110°C under a nitrogen atmosphere for 30 minutes.[3]
-
The mixture is cooled to room temperature, diluted with EtOAc (70 mL), and washed with 2N ammonium (B1175870) hydroxide (B78521) (50 mL).
-
The organic solution is washed with brine (20 mL) and concentrated in vacuo to yield a crude nitrile intermediate.
-
Subsequent reduction of the nitrile (e.g., using H₂, Raney Nickel, or LiAlH₄, though specific conditions for this step are not detailed in the source) would yield the target amine.
Safety and Handling
Proper handling of 2-Chloro-4-methylpyrimidine is essential due to its hazardous properties.
Table 4: GHS Hazard Information
| Hazard Code | Description | Reference |
| H302 | Harmful if swallowed | [7][20] |
| H315 | Causes skin irritation | [7][20] |
| H318 / H319 | Causes serious eye damage / irritation | [7][20] |
| H335 | May cause respiratory irritation | [7][20] |
Table 5: Handling and Storage Recommendations
| Parameter | Recommendation | Reference |
| Personal Protective Equipment (PPE) | Goggles (EN 166), protective gloves, long-sleeved clothing, approved respirator | [6] |
| Storage Conditions | Keep in a dark place, sealed in a dry container, at room temperature. Protect from light and moisture. | [4][5] |
| Incompatible Materials | Strong oxidizing agents | [5][6] |
| First Aid (Eyes) | Rinse immediately with plenty of water for at least 15 minutes and seek medical attention. | [5][6] |
| First Aid (Skin) | Wash off immediately with plenty of soap and water. | [5][6] |
Conclusion
2-Chloro-4-methylpyrimidine (CAS 13036-57-2) is a high-value chemical intermediate with significant applications in the pharmaceutical industry. Its well-defined reactivity, particularly in nucleophilic substitution and palladium-catalyzed cross-coupling reactions, makes it an essential building block for the synthesis of complex therapeutic agents, most notably kinase inhibitors. This guide provides the fundamental chemical data, synthetic protocols, and safety information required for its effective and safe utilization in a research and development setting.
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